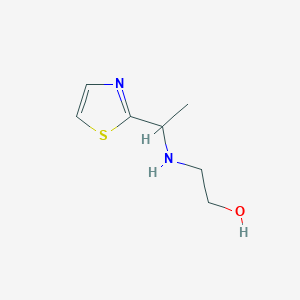

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one

Overview

Description

“1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 1211513-13-1 . It has a molecular weight of 181.26 . The IUPAC name for this compound is 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanone . The InChI code for this compound is 1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3 .

Molecular Structure Analysis

The molecular structure of “1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one” can be represented by the InChI code 1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

SARS-CoV-2 Main Protease (Mpro) Inhibitors

This compound has been used in the design of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . These inhibitors were designed using virtual screening based on molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations . The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed based on the obtained experimental data .

Antiviral Activity

Indole derivatives, which include “1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one”, have shown various biological activities, including antiviral activity . These derivatives have been used in the synthesis of compounds that have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes them valuable in the development of new therapeutic drugs for conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown potential in the field of oncology as they possess anticancer activity . They can be used in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been used in the synthesis of novel compounds with anti-HIV activity . This opens up possibilities for the development of new treatments for HIV .

Synthesis of Psammopemmin A

“1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one” has been used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

Synthesis of Tricyclic Indole and Dihydroindole Derivatives

This compound has been used in the preparation of tricyclic indole and dihydroindole derivatives, which are inhibitors of guanylate cyclase .

Synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and Tricyclic Tetrahydrobenzindoles

“1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one” has been used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting a potential for diverse biological activity .

Mode of Action

It’s worth noting that benzothiazole derivatives, in general, have been found to interact with various biological targets, leading to a wide range of potential effects .

Result of Action

Similar compounds have been shown to exhibit significant biological activity, suggesting that this compound may also have notable effects .

properties

IUPAC Name |

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDFWZGIPTYALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)

![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B3222046.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3222054.png)

![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)

![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3222062.png)